3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide
Overview
Description
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a phenethylpropanamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets in the body.
Mode of Action
The thiazole ring is known to be planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π interactions, hydrogen bonding, or other types of non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound may interact with multiple biochemical pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under acidic conditions. The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine. The final step involves coupling the thiazole derivative with phenethylpropanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-{2-[N′-(1-pyridin-3-yl-ethylidene)-hydrazino]-thiazol-4-yl}-phenol
- 1,3-thiazole derivatives with various substituents
Uniqueness
3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenethylpropanamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the methoxyphenylsulfonamido group enhances its potential as a bioactive molecule, while the thiazole ring provides a versatile scaffold for further modifications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-28-18-8-10-19(11-9-18)30(26,27)24-21-23-17(15-29-21)7-12-20(25)22-14-13-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWUONKYLWVJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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